N-(4-bromo-2-chlorophenyl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(4-BROMO-2-CHLOROPHENYL)-6-(4-FLUOROPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE: is a complex organic compound that belongs to the class of triazolothiadiazines This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and various substituents such as bromine, chlorine, and fluorine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-BROMO-2-CHLOROPHENYL)-6-(4-FLUOROPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves a multi-step process. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives under catalyst-free conditions at room temperature . This one-pot procedure yields highly functionalized triazolothiadiazines with excellent efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: N-(4-BROMO-2-CHLOROPHENYL)-6-(4-FLUOROPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The presence of halogens (bromine, chlorine, and fluorine) allows for nucleophilic substitution reactions, where these atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted triazolothiadiazines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its structural features make it a candidate for drug discovery and development.
Medicine: In medicine, derivatives of this compound could be explored for therapeutic applications. The presence of multiple functional groups allows for the design of molecules with specific biological targets.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its applications may include the production of advanced polymers, coatings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-BROMO-2-CHLOROPHENYL)-6-(4-FLUOROPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
- Thiazolo[3,2-b][1,2,4]triazole
- Triazolo[1,5-a]pyrimidine
- Triazolo[3,4-b][1,3,4]thiadiazine
Comparison: Compared to these similar compounds, N-(4-BROMO-2-CHLOROPHENYL)-6-(4-FLUOROPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to its specific substituents and the combination of a triazole ring with a thiadiazine ring
Properties
Molecular Formula |
C18H14BrClFN5OS |
---|---|
Molecular Weight |
482.8 g/mol |
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C18H14BrClFN5OS/c1-9-23-24-18-26(9)25-15(10-2-5-12(21)6-3-10)16(28-18)17(27)22-14-7-4-11(19)8-13(14)20/h2-8,15-16,25H,1H3,(H,22,27) |
InChI Key |
JEZCPAAFCLQTGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1NC(C(S2)C(=O)NC3=C(C=C(C=C3)Br)Cl)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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